molecular formula C15H20N2O5S B2633798 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE CAS No. 832141-64-7

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B2633798
CAS No.: 832141-64-7
M. Wt: 340.39
InChI Key: VCBVMVVGWPAPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic compound designed for interdisciplinary medicinal chemistry research. Its structure, which incorporates the 2,3-dihydro-1,4-benzodioxin scaffold, is frequently investigated for its potential to interact with key biological targets. Researchers are particularly interested in this molecule based on the demonstrated bioactivity of its structural analogs. For instance, sulfonamide derivatives bearing the same benzodioxin moiety have shown promising inhibitory activity against the α-glucosidase enzyme, suggesting a potential application for this compound in research related to type-2 diabetes management . Furthermore, closely related N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides have been reported to exhibit moderate inhibition of acetylcholinesterase, a prime target in Alzheimer's disease research, indicating its potential utility in neurological disorder studies . The molecular architecture of the compound, combining a benzodioxin system with a methanesulfonylpiperidine carboxamide group, is predicted to facilitate interactions with enzyme active sites. Researchers can leverage this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, target validation studies, and structure-activity relationship (SAR) analyses to develop new therapeutic entrants for metabolic and neurodegenerative diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23(19,20)17-6-2-3-11(10-17)15(18)16-12-4-5-13-14(9-12)22-8-7-21-13/h4-5,9,11H,2-3,6-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBVMVVGWPAPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. The resulting intermediate is further reacted with piperidine-3-carboxylic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Sulfonamide Derivatives with Benzodioxin Moieties

Key Compounds and Activities:
Compound Name Structural Features Biological Activity IC50/MIC Reference
Parent Sulfonamide (3) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Weak antibacterial activity; inactive against S. typhi MIC >100 µg/mL (vs. E. coli)
5a N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Moderate activity against E. coli IC50: 9.22 ± 0.70 µg/mL
5c N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Lipoxygenase inhibition; inactive against bacteria IC50 (LOX): ~50% inhibition at 100 µg/mL
5e N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Lipoxygenase inhibition IC50 (LOX): ~60% inhibition at 100 µg/mL
  • Key Findings: Alkyl/aralkyl substituents (e.g., bromoethyl in 5a) enhance antibacterial activity against E. Bulky hydrophobic groups (e.g., phenylpropyl in 5c) shift activity toward enzyme inhibition (lipoxygenase) rather than antimicrobial effects . The parent compound (3) lacks significant activity, highlighting the necessity of substituent optimization .

1,4-Dioxane-Containing Flavones and Coumarins

  • Examples: 4f: 3',4'-(1",4"-Dioxino)flavone 4g: 3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone
  • Activity :

    • Both compounds demonstrated antihepatotoxic effects comparable to silymarin (standard drug) in carbon tetrachloride-induced hepatotoxicity models.
    • 4g , with a hydroxymethyl group, showed superior activity due to enhanced solubility and metabolic stability .
  • Structural Insight :

    • The 1,4-dioxane ring contributes to conformational rigidity, improving target engagement in hepatic protection. This contrasts with sulfonamide derivatives, where the dioxane ring primarily serves as a metabolic shield .

Benzodioxin-Containing Heterocycles

  • Compound 12b: (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Synthesized as a CDK9 inhibitor candidate. The thiazole and methanone groups likely enhance kinase binding, diverging from the sulfonamide’s enzyme inhibition profile .
  • Patent-Derived Compound (XIV): 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide Designed for cardiovascular or antiparasitic applications, emphasizing the versatility of benzodioxin scaffolds in diverse therapeutic areas .

Structural-Activity Relationship (SAR) Analysis

  • Substituent Effects :

    • Hydrophobic Groups (e.g., phenylpropyl in 5c ): Improve lipoxygenase inhibition but reduce antibacterial efficacy.
    • Electron-Withdrawing Groups (e.g., bromoethyl in 5a ): Enhance antibacterial activity via membrane disruption.
    • Hydroxymethyl Modifications (e.g., 4g ): Increase antihepatotoxic activity by improving pharmacokinetics .
  • Core Modifications :

    • Replacing the sulfonamide with a flavone or coumarin system shifts activity from antimicrobial to hepatoprotective roles .
    • Piperidine sulfonyl groups (as in the target compound) may offer improved blood-brain barrier penetration compared to simpler sulfonamides .

Biological Activity

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H24N4O3S2C_{26}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 504.128 g/mol. The structure features a benzodioxin moiety, which is known for various pharmacological effects.

Structural Information

PropertyValue
Molecular FormulaC26H24N4O3S2C_{26}H_{24}N_{4}O_{3}S_{2}
Molecular Weight504.128 g/mol
SMILESCC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C26H24N4O3S2/c1-18-7-10-21(11-8-18)34-16-24-28-29-26(30(24)20-5-3-2-4-6-20)35-17-25(31)27-19-9-12-22-23(15-19)33-14-13-32-22/h2-12,15H,13-14,16-17H2,1H3,(H,27,31)

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. These interactions often involve modulation of opioid receptors, which are critical in pain management and analgesic effects.

Pharmacological Studies

A study focused on the structure–activity relationship (SAR) of related compounds demonstrated that modifications to the benzodioxin structure could enhance potency and selectivity for μ-opioid receptors (MOR). For instance, compounds that retained the benzodioxin moiety exhibited significant anti-nociceptive effects in animal models, suggesting potential for pain relief without the severe side effects commonly associated with traditional opioids .

Case Studies and Research Findings

  • Anti-nociceptive Effects : In vivo studies using tail-flick tests showed that compounds derived from similar structures exhibited significant analgesic properties. The effective dose (ED50) for one such compound was reported at approximately 1.059 mg/kg in wild-type mice .
  • Blood-Brain Barrier Penetration : Compounds structurally related to N-(2,3-DIHYDRO-1,4-BENZODIOXIN...) demonstrated favorable pharmacokinetic profiles that suggest they can effectively cross the blood-brain barrier (BBB), a crucial factor for central nervous system (CNS) drug efficacy .

Q & A

Q. Key Considerations :

  • Protect reactive groups (e.g., tert-butoxycarbonyl for amines) during synthesis to avoid side reactions .
  • Optimize reaction temperatures (e.g., 0–25°C for sulfonylation) to enhance yield.

Basic: What analytical methods validate the structural integrity and purity of this compound?

Answer:
Primary Techniques :

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm, piperidine CH2 groups at δ 1.5–3.0 ppm) and carbon backbone .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 393.12 for C16H20N2O5S) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).

Q. Supplementary Methods :

  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).

Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

Answer:
Methodological Framework :

Pharmacokinetic Profiling :

  • Measure plasma half-life, bioavailability, and tissue distribution in animal models to identify metabolic instability or poor absorption .

Metabolite Identification :

  • Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation of the benzodioxin ring).

Dose-Response Reassessment :

  • Conduct in vivo efficacy studies with adjusted dosages to account for pharmacokinetic limitations.

Target Engagement Assays :

  • Validate target binding in vivo (e.g., radiolabeled ligand displacement or PET imaging).

Case Example :
If in vitro cholinesterase inhibition (IC50 = 50 nM) fails to translate in vivo, investigate blood-brain barrier permeability via logP calculations (target >2.5) or P-gp efflux assays .

Advanced: What computational approaches support structure-activity relationship (SAR) studies for derivatives?

Answer:
Key Strategies :

Molecular Docking :

  • Use software (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., cholinesterase active sites). Prioritize derivatives with improved hydrogen bonding (e.g., amide group) or hydrophobic contacts (benzodioxin ring) .

QSAR Modeling :

  • Develop regression models correlating substituent properties (e.g., Hammett σ, logP) with activity. Example descriptor table:
DerivativelogPIC50 (nM)
Parent2.150
-OCH31.8120
-CF33.025

Free Energy Perturbation (FEP) :

  • Simulate ΔΔG of binding for piperidine substituents (e.g., methanesulfonyl vs. acetyl groups).

Basic: What safety protocols are critical when handling this compound?

Answer:
Essential Precautions :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers address low reproducibility in synthetic yields?

Answer:
Troubleshooting Steps :

Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation).

Catalyst Screening : Test alternative bases (e.g., LiHMDS vs. NaH) for piperidine functionalization.

Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times.

Q. Data-Driven Example :

StepCatalystYield (%)Purity (%)
1NaH4590
1LiHMDS7295

Advanced: What in vitro assays are suitable for evaluating target engagement?

Answer:
Assay Design :

Enzyme Inhibition :

  • Cholinesterase activity assay (Ellman’s method): Monitor thiocholine production at 412 nm .

Cellular Uptake :

  • Fluorescence microscopy with a fluorescently tagged derivative.

Thermal Shift Assay :

  • Measure protein melting temperature (ΔTm) shifts upon compound binding.

Q. Validation Criteria :

  • IC50 ≤ 100 nM and dose-dependent response curves (R² >0.95).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.